molecular formula C14H10N2O B3024896 4-cyano-N-phenylbenzamide CAS No. 17922-96-2

4-cyano-N-phenylbenzamide

Cat. No.: B3024896
CAS No.: 17922-96-2
M. Wt: 222.24 g/mol
InChI Key: PMOXWVIRAXTQPK-UHFFFAOYSA-N
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Description

4-Cyano-N-phenylbenzamide is an organic compound with the molecular formula C14H10N2O It is characterized by the presence of a cyano group (-CN) and a phenyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-phenylbenzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, yielding the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.

    Substitution: The compound can participate in substitution reactions, where the cyano or phenyl groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 4-cyano-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The cyano group and phenyl ring play crucial roles in its binding affinity and reactivity. The compound can act as an inhibitor or modulator of certain enzymes and receptors, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

4-Cyano-N-phenylbenzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzamide structure with a cyano group at the para position relative to the nitrogen atom. The molecular formula is C13H10N2OC_{13}H_{10}N_2O. The presence of the cyano group enhances the compound's reactivity and may influence its interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been studied for its potential as an inhibitor of various cancer-related enzymes and receptors. For instance, it has shown promise in disrupting androgen receptor signaling pathways, which are critical in certain types of cancer, particularly prostate cancer.

  • In Vitro Studies : In vitro studies have demonstrated that this compound can inhibit cell proliferation in cancer cell lines. The compound's efficacy was evaluated using various assays to measure cell viability and apoptosis induction.
  • In Vivo Studies : Animal models have been employed to assess the compound's effectiveness in reducing tumor size. For example, xenograft models involving human cancer cells have shown that treatment with this compound significantly decreases tumor growth without adversely affecting body weight, suggesting low toxicity .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Studies have indicated that derivatives of this compound exhibit activity against various bacterial strains and protozoan parasites.

  • Mechanism of Action : The antimicrobial activity is believed to stem from the compound's ability to disrupt cellular processes in pathogens, potentially by inhibiting key enzymes or interfering with DNA replication .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research has identified several derivatives that enhance its potency and selectivity against specific biological targets.

Compound NameStructural ModificationsBiological Activity
4-Cyano-N-(2-fluorophenyl)benzamideFluorine substitutionEnhanced lipophilicity and metabolic stability
4-Cyano-N-(4-fluorophenyl)benzamideDifferent fluorine positionAltered pharmacokinetics
N-(2-Fluorophenyl)-4-methylbenzamideMethyl substitutionDifferent biological activities

These variations highlight the importance of functional groups in modulating the pharmacological properties of the base structure .

Case Studies

  • Case Study on Anticancer Efficacy : A study evaluated the efficacy of this compound in a mouse model of glioblastoma. Results indicated a significant reduction in tumor weight compared to control groups, with minimal side effects observed .
  • Antimicrobial Efficacy Against Trypanosomiasis : Another investigation focused on the compound's activity against Trypanosoma brucei, demonstrating effective parasite clearance in infected mice through oral administration .

Properties

IUPAC Name

4-cyano-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c15-10-11-6-8-12(9-7-11)14(17)16-13-4-2-1-3-5-13/h1-9H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOXWVIRAXTQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368974
Record name Benzamide, 4-cyano-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17922-96-2
Record name Benzamide, 4-cyano-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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